

MORF-627 Oral Toxicity Profile: A 28-Day GLP Study Comparison

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Compound of Interest

Compound Name: MORF-627

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An objective analysis of the preclinical safety findings for the selective integrin $\alpha\text{v}\beta 6$ inhibitor, **MORF-627**, in a 28-day Good Laboratory Practice (GLP) oral toxicity study. This guide provides a comparative overview for researchers, scientists, and drug development professionals.

Morphic Therapeutic's **MORF-627**, a potent and selective oral inhibitor of the integrin $\alpha\text{v}\beta 6$, was under development for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), before preclinical toxicity findings halted its progression.^[1]^[2] This comparison guide summarizes the critical findings from the 28-day GLP oral toxicity study in cynomolgus monkeys and contextualizes these results with other compounds targeting similar pathways.

Key Findings from the 28-Day GLP Oral Toxicity Study of MORF-627

A 28-day GLP oral toxicity study of **MORF-627** was conducted in cynomolgus monkeys to assess its safety profile. The study design and significant findings are summarized below.

Experimental Protocol

The study involved daily oral gavage administration of **MORF-627** to cynomolgus monkeys for four weeks.^[1] The vehicle used was 0.5% HPMC E4M in Nanopure water.^[1] The initial dose of 180 mg/kg/day led to signs of intolerability, prompting a dose reduction.^[1]

Parameter	Description
Test System	Cynomolgus monkeys (N=3/sex/group)
Test Article	MORF-627
Vehicle	0.5% HPMC E4M (4000 cps) in Nanopure water (w/v)
Route of Administration	Oral gavage
Dose Volume	5 ml/kg
Dosage Levels	30, 60, and 180/120 mg/kg/day
Duration of Treatment	28 days

Summary of Toxicological Findings

The most significant and unexpected finding was the rapid induction of urinary bladder tumors. [\[1\]](#)[\[3\]](#)

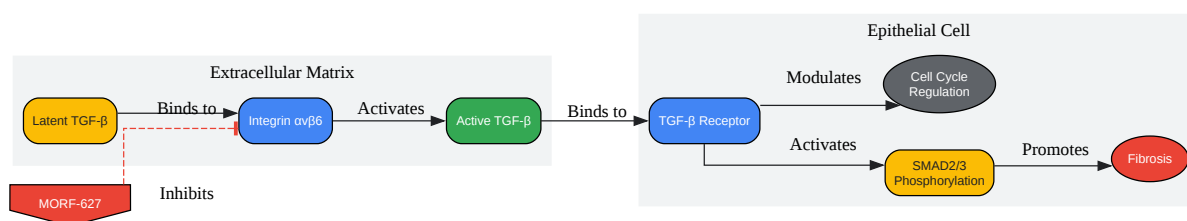
Dosage Group	Key Observations
30 mg/kg/day	No MORF-627-related clinical signs or effects on body weight and food consumption. [1]
60 mg/kg/day	No MORF-627-related clinical signs or effects on body weight and food consumption. [1]
180/120 mg/kg/day	Initial intolerability at 180 mg/kg/day (decreased activity, hunched posture, inappetence, dehydration) leading to a dose reduction to 120 mg/kg/day. [1] Invasive urothelial tumors observed in the urinary bladder of 2 out of 6 monkeys. [1] The tumors were characterized as early-stage urothelial carcinoma. [1] [3]

Notably, **MORF-627** was found to be non-genotoxic in in vitro bacterial reverse mutation and chromosomal aberration assays, suggesting a non-genotoxic mechanism for the observed

tumorigenesis.[1][4]

Mechanism of Action and Pathway Involvement

MORF-627 is a selective inhibitor of integrin $\alpha\beta6$, which plays a crucial role in the activation of transforming growth factor-beta (TGF- β).[3][5] By stabilizing the bent-closed conformation of the integrin, **MORF-627** prevents it from activating latent TGF- β . [2][4] The inhibition of TGF- β signaling is the intended therapeutic mechanism for treating fibrosis.[3] However, the "TGF- β paradox," where TGF- β can act as both a tumor suppressor and promoter, is a potential explanation for the observed bladder tumors.[4]



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Figure 1. MORF-627 Mechanism of Action.

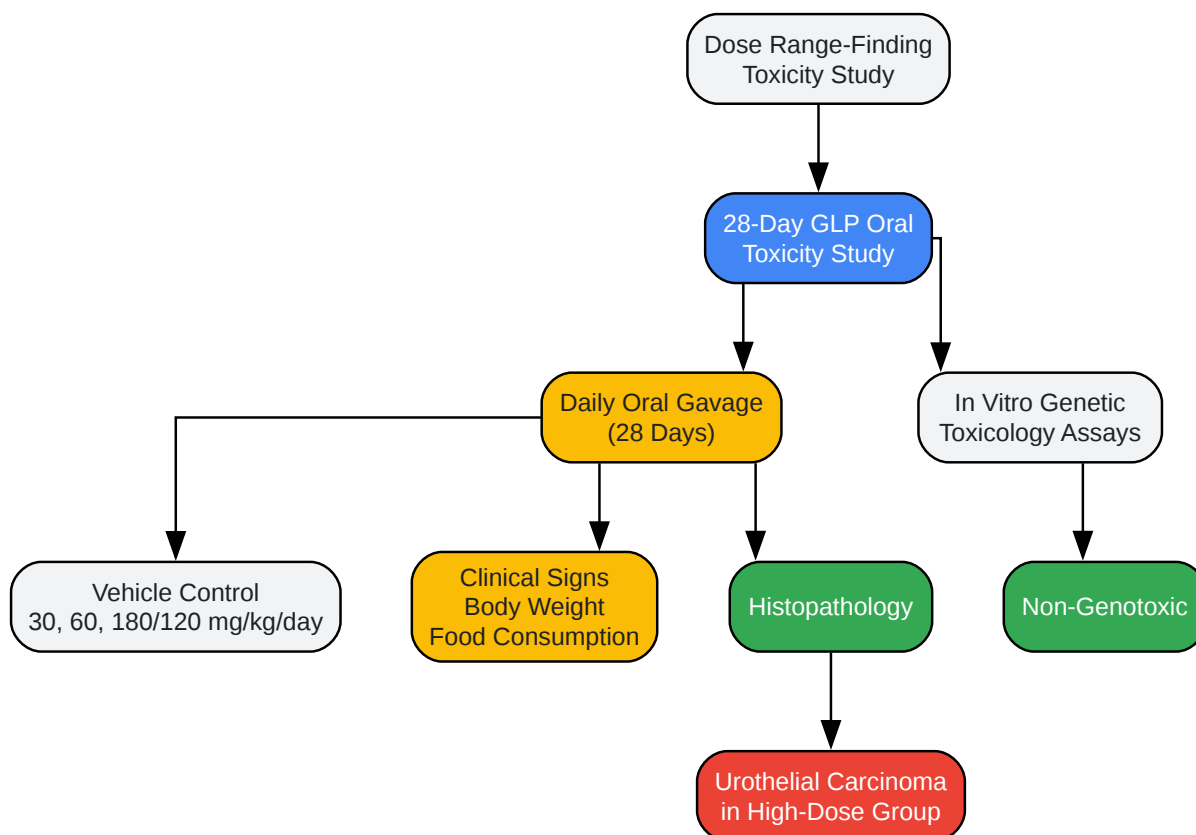
Comparison with Alternative Integrin Inhibitors

Direct comparative 28-day GLP oral toxicity data for other selective $\alpha\beta6$ inhibitors is not readily available in the public domain. However, information on other compounds targeting integrins provides a broader context.

Compound	Target(s)	Development Status/Notes	Known Toxicities/Adverse Events
MORF-627	Selective $\alpha\beta6$	Development halted due to preclinical toxicity. [2] [4]	Rapid induction of urinary bladder tumors in cynomolgus monkeys. [1]
PLN-74809 (Bexotegast)	Dual $\alpha\beta6/\alpha\beta1$	In clinical trials.	No drug-related serious adverse events reported in clinical trials to date. [6] Stabilizes the extended-open conformation of $\alpha\beta6$, which may lead to a different biological outcome. [6]
GSK3008348	$\alpha\beta6$	In clinical development.	Has not shown drug-related serious adverse events in clinical trials. [6] Also stabilizes the extended-open conformation. [6]
IDL-2965	$\alpha\beta1$, $\alpha\beta3$, $\alpha\beta6$	Phase 1/2a trial terminated. [1]	Development challenges and emerging nonclinical data led to termination. [1] Specific toxicity findings not detailed.

It is hypothesized that the conformational state of the integrin stabilized by the inhibitor may influence the toxicological outcome. **MORF-627** stabilizes the "bent-closed" conformation, while

compounds like PLN-74809 and GSK3008348 stabilize the "extended-open" conformation, which induces integrin internalization.[6]



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Figure 2. 28-Day GLP Oral Toxicity Study Workflow.

Conclusion

The 28-day GLP oral toxicity study of **MORF-627** in cynomolgus monkeys revealed a significant and unexpected on-target toxicity, leading to the rapid development of urinary bladder tumors. This finding, in the absence of genotoxicity, highlights the complex role of the integrin $\alpha\beta6$ /TGF- β signaling pathway in tissue homeostasis and carcinogenesis. The differing safety profiles of other integrin inhibitors that stabilize a different conformational state of the target suggest that the specific mechanism of inhibition may be a critical determinant of toxicological outcomes. These findings underscore the importance of thorough preclinical

safety evaluation and provide valuable insights for the future development of therapies targeting this pathway.

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